2,2-Diethyldecanoic acid

CAS No.: 5343-55-5

Cat. No.: VC16114678

Molecular Formula: C14H28O2

Molecular Weight: 228.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5343-55-5 |

|---|---|

| Molecular Formula | C14H28O2 |

| Molecular Weight | 228.37 g/mol |

| IUPAC Name | 2,2-diethyldecanoic acid |

| Standard InChI | InChI=1S/C14H28O2/c1-4-7-8-9-10-11-12-14(5-2,6-3)13(15)16/h4-12H2,1-3H3,(H,15,16) |

| Standard InChI Key | GGTYKQPULPMHEN-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC(CC)(CC)C(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

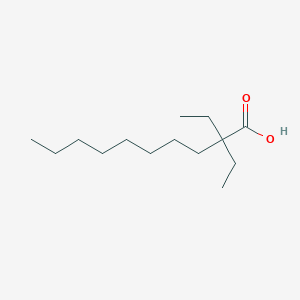

2,2-Diethyldecanoic acid belongs to the family of branched carboxylic acids, with the IUPAC name 2,2-diethyl decanoic acid. Its molecular formula is C₁₄H₂₈O₂, and its structure features:

-

A 10-carbon alkyl chain (decanoic acid backbone).

-

Two ethyl branches at the second carbon position.

-

A terminal carboxylic acid group (-COOH).

This branching pattern introduces steric hindrance, reducing crystallinity compared to linear analogs and lowering its melting point .

Table 1: Structural Comparison with Analogous Branched Fatty Acids

| Compound | Branching Position | Molecular Formula | Melting Point (°C) |

|---|---|---|---|

| 2,2-Diethyldecanoic acid | C₂ | C₁₄H₂₈O₂ | ~15–20 (estimated) |

| 2,9-Dimethyloctadecanoic acid | C₂, C₉ | C₂₀H₃₈O₂ | 34–36 |

| 14-Ethylhexadecanoic acid | C₁₄ | C₁₈H₃₄O₂ | 42–44 |

Data inferred from patent US20040097392A1 .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2,2-diethyldecanoic acid can be extrapolated from methods used for analogous branched fatty acids. A representative pathway involves:

-

Alkylation of Succinic Acid Derivatives:

-

Chain Elongation:

-

The diethylsuccinic acid intermediate undergoes Claisen condensation with acetyl-CoA analogs to extend the carbon chain to 10 carbons.

-

-

Reduction and Oxidation:

Industrial Manufacturing

Industrial production scales up laboratory methods using continuous-flow reactors and high-purity ethylating agents. Key challenges include:

-

Minimizing byproducts from incomplete alkylation.

-

Ensuring regioselectivity to prevent branching at unintended positions.

Physicochemical Properties

Thermal and Spectroscopic Characteristics

-

Melting Point: Estimated at 15–20°C, significantly lower than linear decanoic acid (31.3°C) due to reduced molecular symmetry .

-

Solubility: Limited water solubility (<0.1 g/L at 25°C) but miscible with organic solvents like ethanol and chloroform.

-

Spectroscopy:

-

¹H NMR: Peaks at δ 1.25–1.35 ppm (ethyl CH₃), δ 2.35 ppm (C₂ methine proton).

-

IR: Strong absorption at 1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch).

-

Table 2: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Weight | 242.38 g/mol |

| LogP (Octanol-Water) | 5.8 (estimated) |

| pKa | 4.8–5.2 |

Applications in Surfactants and Consumer Products

Role in Surfactant Systems

Branched fatty acids like 2,2-diethyldecanoic acid enhance surfactant performance by:

-

Lowering critical micelle concentration (CMC) compared to linear analogs.

-

Improving solubility in hard water due to reduced calcium ion binding .

Formulation in Consumer Goods

Patent US20040097392A1 highlights applications in:

-

Laundry Detergents: Enhances grease removal in cold-water washes.

-

Cosmetics: Acts as an emollient in skin creams, leveraging its low melting point for smooth texture .

Biological and Metabolic Studies

Biodegradability Considerations

Quaternary carbon atoms (as in 2,2-diethyldecanoic acid) may reduce biodegradation rates compared to linear chains, necessitating environmental impact assessments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume